molecular formula C14H8F3N3O B5356780 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine

2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine

Cat. No. B5356780
M. Wt: 291.23 g/mol
InChI Key: POYWNHNLOAZAQK-UHFFFAOYSA-N
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Description

2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine has been studied for its potential applications in various scientific fields. It has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been studied for its potential use as a fluorescent probe in biological imaging. Additionally, it has been investigated for its potential as an antibacterial and antifungal agent.

Mechanism of Action

The exact mechanism of action of 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine is not fully understood. However, studies have suggested that it induces apoptosis in cancer cells by activating the mitochondrial apoptotic pathway. It has also been reported to exhibit antibacterial activity by inhibiting bacterial cell wall biosynthesis.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins. It has also been reported to inhibit bacterial cell wall biosynthesis by inhibiting the activity of enzymes involved in peptidoglycan synthesis.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine in lab experiments include its high purity, yield, and potential applications in various scientific fields. However, its limitations include its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine. These include further investigation of its potential applications as an anticancer agent, fluorescent probe, antibacterial and antifungal agent. Additionally, studies could focus on the development of derivatives of this compound with improved solubility and reduced toxicity. Finally, the potential of this compound as a drug delivery agent could also be explored.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is required to fully understand the potential of this compound in various scientific fields.

Synthesis Methods

The synthesis of 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine involves the reaction of 3-(trifluoromethyl)benzonitrile with hydrazine hydrate, followed by the reaction with pyridine-2-carboxylic acid. This method has been reported to yield the compound with high purity and yield.

properties

IUPAC Name

5-pyridin-2-yl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3N3O/c15-14(16,17)10-5-3-4-9(8-10)12-19-13(21-20-12)11-6-1-2-7-18-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYWNHNLOAZAQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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